Biochemical IDO1 Binding Affinity (Ki): Head-to-Head with Clinical Benchmark Epacadostat
The target compound demonstrates a Ki of 35 nM against recombinant human IDO1, placing it within the potency range of the clinical-stage IDO1 inhibitor epacadostat (INCB24360), which exhibits an IC50 of approximately 10 nM in biochemical assays [1][2]. While epacadostat is the most widely referenced IDO1 clinical benchmark, the target compound achieves a comparable binding affinity through a structurally distinct indoline-2-carboxamide chemotype rather than the hydroxyamidine pharmacophore of epacadostat, offering an alternative chemical series for lead optimization with potentially different pharmacokinetic and resistance profiles [2][3].
| Evidence Dimension | Biochemical inhibitory potency (Ki) at human IDO1 |
|---|---|
| Target Compound Data | Ki = 35 nM; IC50 = 571 nM |
| Comparator Or Baseline | Epacadostat (INCB24360): IC50 ≈ 10 nM (biochemical assay) |
| Quantified Difference | Target compound Ki is within ~3.5-fold of epacadostat IC50 (note: Ki vs IC50 comparison has methodological limitations); represents a distinct chemotype with comparable target engagement potential. |
| Conditions | Inhibition of N-terminus 6xHis-tagged human IDO1 expressed in E. coli M15 using L-tryptophan as substrate (preincubation: 1 hr) [1]. |
Why This Matters
A Ki of 35 nM demonstrates sufficient target engagement for use as a chemical probe or lead optimization starting point, offering an alternative scaffold to the clinically explored hydroxyamidine series.
- [1] BindingDB. Entry BDBM50203266 (CHEMBL3918239): Affinity Data for Human IDO1. Ki: 35 nM; IC50: 571 nM. Assay: Inhibition of N-terminus 6xHis-tagged human IDO1. Curated by ChEMBL. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203266. View Source
- [2] Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. DOI: 10.1021/acsmedchemlett.6b00391. View Source
- [3] Yu, W., et al. (2021). SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128214. DOI: 10.1016/j.bmcl.2021.128214. View Source
